molecular formula C13H17N B13314961 (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane

Cat. No.: B13314961
M. Wt: 187.28 g/mol
InChI Key: ORRDHOXURKUQRK-YHWZYXNKSA-N
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Description

(1R,3R,5S)-3-Phenyl-8-azabicyclo[321]octane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane typically involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides. One common method is the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which is highly regio- and diastereoselective . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes. The exact pathways depend on the specific application and target.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(1S,5R)-3-phenyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12/h1-5,11-14H,6-9H2/t11?,12-,13+

InChI Key

ORRDHOXURKUQRK-YHWZYXNKSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C3=CC=CC=C3

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=CC=C3

Origin of Product

United States

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